molecular formula C16H19ClF3N3O B2374780 {1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(1-pyrrolidinyl)methanone CAS No. 303150-13-2

{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(1-pyrrolidinyl)methanone

Cat. No.: B2374780
CAS No.: 303150-13-2
M. Wt: 361.79
InChI Key: WCVSBRXUABWRGC-UHFFFAOYSA-N
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Description

The compound {1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(1-pyrrolidinyl)methanone is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . The trifluoromethyl group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .


Molecular Structure Analysis

The molecular structure of This compound is complex due to the presence of multiple functional groups. The trifluoromethyl group (-CF3) is a key component of the molecule .


Chemical Reactions Analysis

Trifluoromethylpyridines are used widely in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Structural Characterization in Drug Synthesis

A study by Eckhardt et al. (2020) focused on the crystal and molecular structure of a compound closely related to "{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(1-pyrrolidinyl)methanone". This compound emerged as a side product in the synthesis of a new class of anti-tuberculosis drug candidates. The characterization of such compounds plays a crucial role in understanding and optimizing drug synthesis processes (Eckhardt et al., 2020).

Isomorphous Structures in Chemical Analysis

Research by Swamy et al. (2013) highlighted the study of isomorphous structures, which are crucial in understanding chemical properties and reactions. This research specifically examined structures similar to "this compound", showing how chemical alterations influence the formation and characteristics of these structures (Swamy et al., 2013).

Synthesis Processes

Zheng Rui (2010) conducted a study on the synthesis of a compound structurally related to "this compound". This research explored the use of piperidine-4-carboxylic acid and ethyl carbonochloridate in synthesizing similar compounds, highlighting the methods and efficiency of these synthesis processes (Zheng Rui, 2010).

Biological and Pharmacological Applications

A study by Vacher et al. (1999) investigated the oral bioavailability and agonist activity of a compound structurally similar to "this compound". This research contributes to understanding the pharmacological applications of such compounds, especially in receptor targeting (Vacher et al., 1999).

Thermal and Structural Studies

Karthik et al. (2021) explored the thermal, optical, etching, and structural characteristics of a compound related to "this compound". Such studies are crucial in understanding the physical properties and stability of chemical compounds (Karthik et al., 2021).

Crystal Structure Analysis

Research by Lakshminarayana et al. (2009) on a compound similar to "this compound" involved crystal structure analysis. Such analyses provide insights into molecular geometry and intermolecular interactions, essential for understanding compound properties (Lakshminarayana et al., 2009).

Properties

IUPAC Name

[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClF3N3O/c17-13-9-12(16(18,19)20)10-21-14(13)22-7-3-11(4-8-22)15(24)23-5-1-2-6-23/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVSBRXUABWRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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